2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide
Description
This compound belongs to the triazinoindole class, characterized by a fused triazine-indole core. The structure includes a thioether-linked acetamide group attached to an N-phenyl substituent. Its synthesis typically involves reacting 5H-[1,2,4]triazino[5,6-b]indole-3-thiol with halogenated acetamide derivatives under reflux conditions . Key pharmacological studies highlight its antidepressant activity, with QSAR models indicating the importance of the acetamide chain length and phenyl substituents for optimal binding to serotonin and norepinephrine transporters .
Properties
IUPAC Name |
N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-14(18-11-6-2-1-3-7-11)10-24-17-20-16-15(21-22-17)12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKGEFSXOKPBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide typically involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include refluxing in the presence of a suitable solvent such as methanol or dichloromethane . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Formation of the Triazinoindole Core
The triazinoindole moiety is synthesized by condensing isatin (a benzene-fused indole-2,3-dione) with thiosemicarbazide (a sulfur-containing amine) under reflux conditions. This reaction yields 2,5-dihydro-3H- triazino[5,6-b]indole-3-thione (Intermediate 1), which serves as the starting material for subsequent reactions .
Reaction Mechanism :
The reaction involves cyclization of isatin and thiosemicarbazide, likely facilitated by acidic conditions (e.g., acetic acid). The thione group (-S-) in Intermediate 1 acts as a nucleophile in later steps .
Thioether Bond Formation
Intermediate 1 reacts with chloro-N-phenylacetamide under basic conditions (e.g., triethylamine in ethanol) to form the target compound. The thiolate ion (S⁻) from Intermediate 1 displaces the chloride ion from the chloroacetamide, forming a thioether bond .
Key Reaction Conditions :
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Reagents : Chloro-N-phenylacetamide, triethylamine (TEA), ethanol.
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Yield : Varies by substituent; typically reported as moderate .
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution (S_N2) mechanism:
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Deprotonation : The thione group (-S-) in Intermediate 1 is deprotonated by TEA to form a thiolate ion (S⁻) .
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Nucleophilic Attack : The thiolate ion attacks the electrophilic carbon in chloro-N-phenylacetamide, displacing the chloride ion .
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Product Formation : The resulting compound is filtered and purified (e.g., recrystallization from ethanol/DMF) .
Intermediate 1: 2,5-Dihydro-3H- triazino[5,6-b]indole-3-thione
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Characterization :
Target Compound: 2-((5H- Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide
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Characterization :
Comparison of Reaction Conditions
Biological Activity
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Anticancer : Inhibits cell proliferation in cancer cell lines (e.g., MCF-7, A-549) via apoptosis induction.
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Antimicrobial : Effective against Pseudomonas aeruginosa by disrupting quorum sensing.
Structural Optimization
Substituents on the phenyl group (e.g., nitro, hydroxyl) significantly influence biological activity. For example:
Scientific Research Applications
The compound has shown promise in various biological assays, primarily due to its ability to interact with specific biological targets.
Anticancer Activity
Several studies have indicated that derivatives of triazino-indole compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : A study demonstrated the efficacy of similar compounds against breast cancer cell lines, suggesting a potential application for 2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide in cancer therapy .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of triazino derivatives:
- Activity Against Bacteria and Fungi : The compound has shown activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
- Case Study : A related compound was tested against Staphylococcus aureus and exhibited significant inhibitory effects .
Pharmacological Applications
The pharmacological profile of this compound suggests various therapeutic applications:
CNS Activity
Preliminary studies suggest that this compound may have central nervous system (CNS) effects:
- Potential Use in Neurological Disorders : Its structure indicates potential interactions with neurotransmitter systems, which could be explored for treating disorders like depression and anxiety .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented:
- Mechanism : The compound may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazino-indole derivatives:
- Modifications : Alterations in substituents on the indole ring or the phenylacetamide moiety can significantly affect potency and selectivity.
Mechanism of Action
The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide involves its interaction with molecular targets such as iron ions. It selectively binds to ferrous ions, which can inhibit cellular processes that depend on iron . This binding can lead to the induction of apoptosis in cancer cells through pathways involving mitochondrial dysfunction and activation of caspases .
Comparison with Similar Compounds
Modifications in Acyl Chain Length
Implications : The acetamide chain is critical for maintaining conformational flexibility and hydrogen bonding with target receptors. Propionamide derivatives suffer from steric hindrance and reduced solubility .
Substituent Variations on the Phenyl Ring
Key Insight : Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but may reduce target affinity. Heterocyclic substituents (e.g., pyridine) broaden antimicrobial spectra .
Core Modifications: Triazinoindole Derivatives
Structural Impact :
- Pyrazolone and quinoxaline derivatives prioritize antimicrobial over CNS activity due to reduced blood-brain barrier permeability .
- Sulfonamide and thiadiazole groups redirect activity toward enzyme inhibition and cancer targets .
Biological Activity
2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. Its unique features include a triazino-indole moiety linked to a phenylacetamide group, which can influence its reactivity and biological interactions.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 365.39 g/mol. The structure includes a thioether linkage which may enhance its biological activity by affecting its interaction with biological targets.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of triazino-indole compounds, it was found that many displayed lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics against various bacterial strains.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Triazino-Indole | Antimicrobial |
| 5-(4-(Dimethylamino)phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-yldisulfanyl)acetamide | Triazino-Indole | Antimicrobial |
| N-(4-Ethoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-yldisulfanyl)acetamide | Triazino-Indole | Anticancer |
The compound's effectiveness against specific pathogens such as Staphylococcus aureus and Escherichia coli indicates its potential for therapeutic applications in treating infections.
2. Anticancer Activity
Preliminary studies have also indicated that this compound may possess anticancer properties. In vitro tests against various cancer cell lines showed promising results:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 6.19 | Sorafenib: 9.18 |
| MCF-7 | 5.10 | Doxorubicin: 40.26 |
These findings suggest that the compound could inhibit tumor growth effectively compared to established chemotherapeutics .
3. Antidepressant and Anticonvulsant Activities
A series of studies have evaluated the antidepressant and anticonvulsant effects of related compounds. For instance, derivatives similar to this compound were synthesized and tested for their ability to alleviate symptoms in animal models of depression and seizures. Results showed that many derivatives exhibited significant activity compared to control groups .
The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors involved in disease pathways. The thioether group is thought to play a crucial role in enhancing binding affinity and specificity towards these targets.
Case Studies
Recent case studies have highlighted the effectiveness of this compound in preclinical models:
- Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected mice models when administered at therapeutic doses.
- Cancer Treatment : In xenograft models using human cancer cell lines, treatment with the compound resulted in substantial tumor regression compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step protocols involving key intermediates such as 2-chloro-N-phenylacetamides or 1,2,4-triazole derivatives. For example, a reflux reaction in toluene:water (8:2) with sodium azide (NaN₃) produces 2-azido intermediates, which are further functionalized . Optimization includes monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1), solvent selection (ethanol for crystallization), and purification via column chromatography .
Q. How is the structural integrity of the compound confirmed during synthesis?
- Methodology : Structural validation employs spectroscopic techniques:
- IR spectroscopy : Confirms presence of thioamide (C=S, ~1250–1050 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) groups .
- NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- Elemental analysis : Validates molecular formula (e.g., C₂₂H₁₈N₄OS, MW 386.479) .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Methodology : Initial screens include:
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Antidepressant models : Forced swim test (FST) or tail suspension test (TST) in rodents to assess immobility time reduction .
- Anticonvulsant evaluation : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology : Discrepancies may arise from variations in assay conditions (e.g., bacterial strain selection, solvent polarity). Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Dose-response curves : Quantify EC₅₀/IC₅₀ values to compare potency across studies .
- Structural analogs : Synthesize derivatives with controlled substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate activity drivers .
Q. What computational approaches support the design of derivatives with enhanced bioactivity?
- Methodology :
- QSAR modeling : Correlate substituent electronic/hydrophobic parameters (e.g., Hammett σ, LogP) with biological endpoints (e.g., IC₅₀ for Leishmania donovani) .
- Molecular docking : Simulate binding to targets like monoamine oxidase (MAO) for antidepressants or fungal cytochrome P450 for antimicrobials .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
Q. How can multi-target activity (e.g., antidepressant and antimicrobial) be systematically investigated?
- Methodology :
- High-throughput screening (HTS) : Test compound libraries against diverse target panels (e.g., neurotransmitter transporters, microbial enzymes) .
- Mechanistic studies : Use gene knockout models or enzyme inhibition assays (e.g., MAO-A/B for antidepressants; β-lactamase for antimicrobials) .
- Synergy analysis : Evaluate combinatorial effects with existing drugs (e.g., fluoxetine + 2-((5H-triazinoindol)thio)acetamide) .
Q. What experimental designs are optimal for environmental fate studies of this compound?
- Methodology : Adopt frameworks from long-term environmental projects (e.g., INCHEMBIOL):
- Abiotic transformations : Hydrolysis/photolysis under controlled pH/UV conditions .
- Biotic degradation : Soil microcosm assays to track metabolite formation via LC-MS .
- Ecotoxicity : Daphnia magna or algal growth inhibition tests to assess LC₅₀/EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
